molecular formula C25H22N6O B11500775 4-(1-benzyl-5-methoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-(1-benzyl-5-methoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B11500775
M. Wt: 422.5 g/mol
InChI Key: GSFIOFVQXMOAMD-UHFFFAOYSA-N
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Description

4-(1-Benzyl-5-methoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound is particularly interesting due to its unique structure, which combines an indole moiety with a triazino-benzimidazole system, potentially offering a wide range of biological and chemical properties.

Preparation Methods

The synthesis of 4-(1-benzyl-5-methoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine involves several steps:

Chemical Reactions Analysis

4-(1-Benzyl-5-methoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at the triazino-benzimidazole system.

    Substitution: The compound can undergo substitution reactions, especially at the benzyl and methoxy groups.

Mechanism of Action

The mechanism of action of 4-(1-benzyl-5-methoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-(1-Benzyl-5-methoxy-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine can be compared with other similar compounds:

Properties

Molecular Formula

C25H22N6O

Molecular Weight

422.5 g/mol

IUPAC Name

4-(1-benzyl-5-methoxyindol-3-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C25H22N6O/c1-32-17-11-12-21-18(13-17)19(15-30(21)14-16-7-3-2-4-8-16)23-28-24(26)29-25-27-20-9-5-6-10-22(20)31(23)25/h2-13,15,23H,14H2,1H3,(H3,26,27,28,29)

InChI Key

GSFIOFVQXMOAMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2C3N=C(NC4=NC5=CC=CC=C5N34)N)CC6=CC=CC=C6

Origin of Product

United States

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